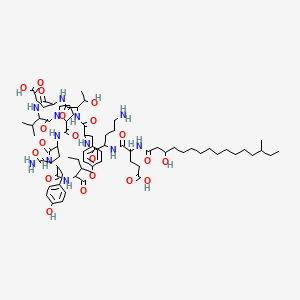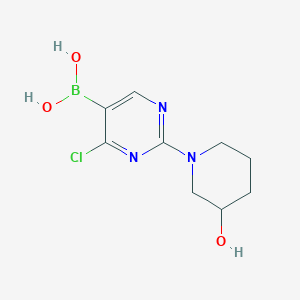![molecular formula C9H20OSi B14085812 Trimethyl{[1-(propan-2-yl)cyclopropyl]oxy}silane CAS No. 101653-02-5](/img/structure/B14085812.png)
Trimethyl{[1-(propan-2-yl)cyclopropyl]oxy}silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl{[1-(propan-2-yl)cyclopropyl]oxy}silane: is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a cyclopropyl group attached to a silane moiety through an oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[1-(propan-2-yl)cyclopropyl]oxy}silane typically involves the reaction of cyclopropyl alcohol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate silyl ether, which is then converted to the final product through a substitution reaction.
Reaction Conditions:
Reagents: Cyclopropyl alcohol, trimethylchlorosilane, triethylamine
Solvent: Anhydrous dichloromethane
Temperature: Room temperature
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
Oxidation: Trimethyl{[1-(propan-2-yl)cyclopropyl]oxy}silane can undergo oxidation reactions to form corresponding silanols or siloxanes.
Reduction: The compound can be reduced to form silanes with lower oxidation states.
Substitution: It can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogenated compounds or organometallic reagents in the presence of catalysts.
Major Products Formed
Oxidation: Silanols, siloxanes
Reduction: Lower oxidation state silanes
Substitution: Various organosilicon compounds with different functional groups
科学研究应用
Trimethyl{[1-(propan-2-yl)cyclopropyl]oxy}silane has a wide range of applications in scientific research:
Biology: Investigated for its potential use in modifying biomolecules for enhanced stability and activity.
Medicine: Explored for its potential as a drug delivery agent due to its ability to modify the pharmacokinetic properties of drugs.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
作用机制
The mechanism by which Trimethyl{[1-(propan-2-yl)cyclopropyl]oxy}silane exerts its effects involves the interaction of the cyclopropyl group with various molecular targets. The cyclopropyl group is known for its ability to stabilize reactive intermediates and facilitate the formation of new chemical bonds. The trimethylsilyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic environments and improve the solubility of hydrophobic drugs.
相似化合物的比较
Similar Compounds
- Propargyloxytrimethylsilane
- Triisopropyl(trimethylsilyl)ethynylsilane
- Aminopropyltris(trimethylsiloxy)silane
Uniqueness
Trimethyl{[1-(propan-2-yl)cyclopropyl]oxy}silane is unique due to the presence of the cyclopropyl group, which imparts distinct chemical reactivity and stability compared to other organosilicon compounds. The combination of the cyclopropyl and trimethylsilyl groups provides a balance of reactivity and stability, making it a versatile reagent in various chemical transformations.
属性
CAS 编号 |
101653-02-5 |
|---|---|
分子式 |
C9H20OSi |
分子量 |
172.34 g/mol |
IUPAC 名称 |
trimethyl-(1-propan-2-ylcyclopropyl)oxysilane |
InChI |
InChI=1S/C9H20OSi/c1-8(2)9(6-7-9)10-11(3,4)5/h8H,6-7H2,1-5H3 |
InChI 键 |
RPHBQFBQSSDUDJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1(CC1)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


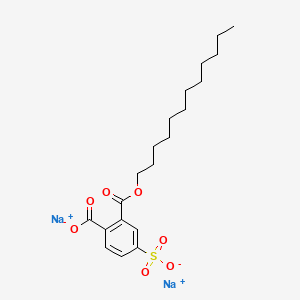
![1-(3-Butoxyphenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085736.png)
![5-(5-chloro-2-hydroxyphenyl)-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14085739.png)
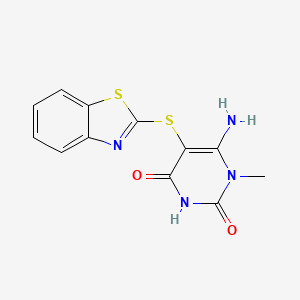
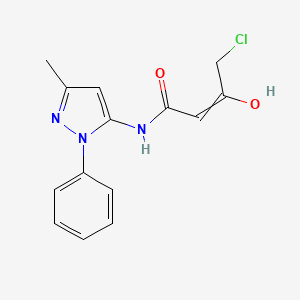
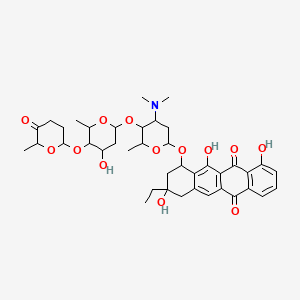
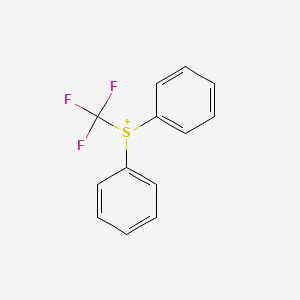
![2-[4-[[4-Amino-1-[[1-[[8-carbamimidamido-5-[[2-(hydroxyamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3,4-dioxo-1-phenyloctan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-19-(3-amino-3-oxopropyl)-49-benzyl-28-butan-2-yl-52-[[2-[[2-[2-[5-carbamimidamido-1-[[1-carbamimidamido-7-[2-(1-hydroxy-3-oxopropan-2-yl)hydrazinyl]-9-methyl-5,6-dioxodecan-4-yl]amino]-1-oxopentan-2-yl]hydrazinyl]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-31,40-bis(3-carbamimidamidopropyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacont-34-yl]acetic acid](/img/structure/B14085790.png)
![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 6a,6b,9,9,12a-pentamethyl-2-methylidene-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B14085794.png)
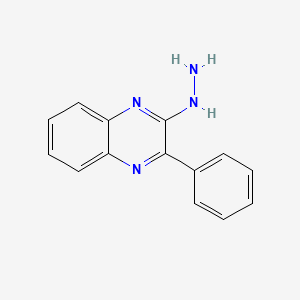
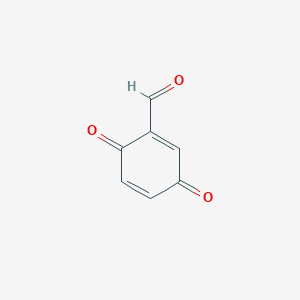
![3-{[3-(4-methoxybenzyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B14085805.png)
